molecular formula C9H19O6P B8503792 2-((Diethoxyphosphoryl)methoxy)ethyl acetate

2-((Diethoxyphosphoryl)methoxy)ethyl acetate

Cat. No. B8503792
M. Wt: 254.22 g/mol
InChI Key: YQYDFGAKKVCPAF-UHFFFAOYSA-N
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Patent
US05650510

Procedure details

15 mL of concentrated hydrochloric acid was added in one portion to a solution of 1-acetoxy-2-(diethylphosphonomethoxy)ethane (76.5 g, 300 mmol) in 600 mL of absolute ethanol and the resulting mixture was heated at 55° C. for 12 hours. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The resulting clear liquid could be used without purification or purified by distillation (1.5 mmHg, 128°-132° C.) to give 52.1 g (82%) of 2-diethylphosphonomethoxy-1-ethanol.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:5][CH2:6][CH2:7][O:8][CH2:9][P:10]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11])(=O)C>C(O)C>[CH2:16]([O:15][P:10]([CH2:9][O:8][CH2:7][CH2:6][OH:5])([O:12][CH2:13][CH3:14])=[O:11])[CH3:17]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C)(=O)OCCOCP(=O)(OCC)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting clear liquid could be used without purification
DISTILLATION
Type
DISTILLATION
Details
purified by distillation (1.5 mmHg, 128°-132° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)COCCO
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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